UniPR505
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H57N3O5 |
|---|---|
Molecular Weight |
647.9 g/mol |
IUPAC Name |
(3S)-3-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-(ethylcarbamoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C39H57N3O5/c1-5-40-37(46)47-28-16-18-38(3)26(21-28)11-12-30-32-14-13-31(39(32,4)19-17-33(30)38)24(2)10-15-35(43)42-27(22-36(44)45)20-25-23-41-34-9-7-6-8-29(25)34/h6-9,23-24,26-28,30-33,41H,5,10-22H2,1-4H3,(H,40,46)(H,42,43)(H,44,45)/t24-,26-,27+,28-,30+,31-,32+,33+,38+,39-/m1/s1 |
InChI Key |
JZDJKWCLKGBXIC-LRVDEVEJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
UniPR505: A Technical Guide to a Novel EphA2 Antagonist with Anti-Angiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
UniPR505 is a novel, sub-micromolar antagonist of the EphA2 receptor, a validated target in oncology for its role in angiogenesis and vasculogenic mimicry.[1] Developed from a lithocholic acid core, this compound, chemically identified as N-[3α-(Ethylcarbamoyl)oxy-5β-cholan-24-oyl]-l-β-homo-tryptophan, demonstrates potent anti-angiogenic properties.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activities, detailed experimental protocols for key assays, and visualizations of its signaling pathway and experimental workflows.
Core Properties and Mechanism of Action
This compound is a small molecule inhibitor that functions as a competitive antagonist of the EphA2 receptor.[2][3] It exerts its biological effects by binding to the ligand-binding domain of EphA2, thereby preventing the interaction between EphA2 and its ephrin ligands. This blockade inhibits the downstream signaling pathways that are crucial for angiogenesis, the formation of new blood vessels from pre-existing ones.[3]
The primary mechanism of action of this compound involves the inhibition of EphA2 phosphorylation, a key step in the activation of the receptor's signaling cascade.[1] By preventing this phosphorylation, this compound effectively abrogates the pro-angiogenic signals mediated by EphA2.
Quantitative Data
The inhibitory and anti-angiogenic activities of this compound have been quantified in various assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Description | Reference |
| IC50 (EphA2) | 0.95 µM | Half-maximal inhibitory concentration against the EphA2 receptor in a cell-free displacement assay. | [2][4] |
| IC50 (EphA2 Phosphorylation) | 1.5 µM | Half-maximal inhibitory concentration for the inhibition of EphA2 phosphorylation in PC3 cells. | [4] |
| IC50 (Anti-angiogenic Activity) | < 3 µM | Half-maximal inhibitory concentration for the inhibition of angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs). | [4] |
Table 1: Key Inhibitory Activities of this compound
| Eph Receptor Subtype | IC50 (µM) |
| EphA2 | 0.95 |
| EphA3 | 4.5 |
| EphA4 | 6.4 |
| EphA5 | 4.4 |
| EphA6 | 18 |
| EphA8 | 7.7 |
| EphB2 | 14 |
| EphB3 | 11 |
Table 2: Selectivity Profile of this compound against various Eph Receptor Subtypes [2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound. While the precise details from the original publication by Incerti et al. could not be accessed, these protocols represent standard and widely accepted procedures for the assays mentioned in the context of this compound's discovery.
EphA2 Phosphorylation Assay
This assay is designed to determine the ability of a compound to inhibit the phosphorylation of the EphA2 receptor in a cellular context.
Cell Line: PC3 (prostate cancer cell line)
Protocol:
-
Cell Culture: PC3 cells are cultured in appropriate media until they reach 80-90% confluency.
-
Serum Starvation: Cells are serum-starved for 24 hours prior to the experiment to reduce basal levels of receptor phosphorylation.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound for 1-2 hours.
-
Ligand Stimulation: Ephrin-A1-Fc is added to the media to stimulate EphA2 phosphorylation.
-
Cell Lysis: After a short incubation period (e.g., 20-30 minutes) with the ligand, the cells are washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated EphA2 (p-EphA2).
-
A primary antibody for total EphA2 is used as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Data Analysis: The band intensities for p-EphA2 are normalized to the total EphA2 band intensities. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model used to assess the pro- or anti-angiogenic potential of a substance.
Protocol:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator.
-
Windowing: On embryonic day 3 or 4, a small window is carefully made in the eggshell to expose the chorioallantoic membrane.
-
Sample Application: On embryonic day 8 or 9, a sterile filter paper disc or a gelatin sponge soaked with this compound at various concentrations is placed on the CAM. A vehicle control (e.g., DMSO) is used as a negative control.
-
Incubation: The window is sealed, and the eggs are returned to the incubator for 48-72 hours.
-
Observation and Imaging: The CAM is observed and photographed under a stereomicroscope.
-
Quantification: The anti-angiogenic effect is quantified by counting the number of blood vessel branch points or measuring the total blood vessel length within a defined area around the applied sample. The percentage of inhibition is calculated relative to the vehicle control.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the EphA2 signaling pathway and a typical experimental workflow for evaluating an EphA2 antagonist.
EphA2 Signaling Pathway and Inhibition by this compound
References
- 1. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of this compound, a new 3α-carbamoyloxy derivative with antiangiogenetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-EphA2 Antibodies with Distinct In Vitro Properties Have Equal In Vivo Efficacy in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-Protein Interaction Inhibitors Targeting the Eph-Ephrin System with a Focus on Amino Acid Conjugates of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Nature of EphA2 Signaling in Oncology: A Technical Guide for Researchers and Drug Developers
An In-depth Exploration of a High-Interest Therapeutic Target
Introduction
The EphA2 receptor, a member of the largest receptor tyrosine kinase (RTK) family, has emerged as a critical and complex player in the landscape of oncology.[1] Its frequent overexpression in a wide array of solid tumors, coupled with its association with poor prognosis and advanced disease, underscores its significance as a high-value therapeutic target.[1][2] This technical guide provides a comprehensive overview of the EphA2 signaling pathway in cancer for researchers, scientists, and drug development professionals. It delves into the dualistic, context-dependent nature of EphA2 signaling, presenting quantitative data on its expression and prognostic relevance, detailed experimental protocols for its study, and visual representations of its intricate signaling networks.
Core Concepts: The Dichotomy of EphA2 Signaling
EphA2 signaling in cancer is characterized by a fundamental duality: it can function as both a tumor suppressor and a potent oncogene. This paradoxical behavior is dictated by the presence or absence of its cognate ephrin-A ligands.[1]
1. Ligand-Dependent (Canonical) Signaling: The Tumor Suppressor Axis
In normal epithelial tissues and in certain cancer contexts where ephrin-A1 is present, the canonical, ligand-dependent signaling pathway is activated.[1] This pathway is generally considered to be tumor-suppressive.
Binding of a membrane-bound ephrin-A1 ligand on an adjacent cell induces EphA2 clustering and autophosphorylation on key tyrosine residues within its juxtamembrane and kinase domains.[1] This activation triggers a cascade of downstream events, including the recruitment of the E3 ubiquitin ligase c-Cbl, which leads to the internalization and subsequent proteasomal degradation of the EphA2 receptor.[3] This downregulation of EphA2 serves to attenuate its signaling.
Key downstream effects of ligand-dependent EphA2 activation include the inhibition of the Ras-MAPK and PI3K-Akt signaling pathways, leading to decreased cell proliferation, migration, and invasion.[2] This tumor-suppressive role is crucial for maintaining tissue homeostasis in normal cells.
2. Ligand-Independent (Non-Canonical) Signaling: The Oncogenic Driver
In many aggressive cancers, a switch to ligand-independent, or non-canonical, EphA2 signaling is observed. This shift is often a consequence of the loss of ephrin-A1 expression in the tumor microenvironment or the mislocalization of EphA2 away from sites of cell-cell contact.[1] In this state, EphA2 is often overexpressed but remains unphosphorylated on its tyrosine residues.
However, a key event in non-canonical signaling is the phosphorylation of EphA2 at Serine 897 (S897) by kinases such as Akt, RSK, and PKA, downstream of other oncogenic drivers like EGFR and Ras. This S897 phosphorylation is a hallmark of the pro-tumorigenic functions of EphA2, promoting cell migration, invasion, metastasis, and chemoresistance.[1]
Ligand-independent EphA2 can also engage in crosstalk with other key signaling molecules, including HER2 and integrins, to amplify oncogenic signals and promote a more aggressive tumor phenotype.[3]
Quantitative Data Summary
The following tables summarize the quantitative data regarding EphA2 expression in various cancers and the efficacy of selected EphA2-targeting therapeutic agents.
Table 1: EphA2 mRNA Expression in Human Cancers vs. Normal Tissues (TCGA Data)
| Cancer Type | Tumor Tissue Expression (Median FPKM) | Normal Tissue Expression (Median FPKM) | Fold Change (Tumor vs. Normal) | Significance (p-value) |
| Pancreatic Adenocarcinoma (PAAD) | High | Low | Significantly Increased | < 0.001 |
| Bladder Urothelial Carcinoma (BLCA) | High | Low | Increased | < 0.05 |
| Colon Adenocarcinoma (COAD) | High | Low | Significantly Increased | < 0.001 |
| Esophageal Carcinoma (ESCA) | High | Low | Significantly Increased | < 0.001 |
| Kidney Renal Clear Cell Carcinoma (KIRC) | High | Low | Significantly Increased | < 0.001 |
| Stomach Adenocarcinoma (STAD) | High | Low | Significantly Increased | < 0.001 |
| Thyroid Carcinoma (THCA) | High | Low | Significantly Increased | < 0.001 |
| Lung Adenocarcinoma (LUAD) | Moderate | Low | Increased | Not specified |
| Breast Invasive Carcinoma (BRCA) | Moderate | Low | Increased | Not specified |
| Prostate Adenocarcinoma (PRAD) | Moderate | Low | Increased | Not specified |
| Glioblastoma Multiforme (GBM) | Low | N/A | Down-regulated | Not specified |
| Kidney Chromophobe (KICH) | Low | High | Significantly Decreased | < 0.001 |
Data compiled from pan-cancer analyses of the TCGA database.[4][5][6][7][8]
Table 2: Prognostic Significance of EphA2 Expression in Human Cancers (TCGA Data)
| Cancer Type | Association of High EphA2 Expression with Overall Survival (OS) | Significance (p-value) | Association of High EphA2 Expression with Disease-Free Survival (DFS) | Significance (p-value) |
| Glioblastoma (GBM) | Unfavorable | 0.034 | Not Specified | Not Specified |
| Low-Grade Glioma (LGG) | Unfavorable | < 0.001 | Unfavorable | 0.0035 |
| Lung Adenocarcinoma (LUAD) | Unfavorable | 0.032 | Not Specified | Not Specified |
| Pancreatic Adenocarcinoma (PAAD) | Unfavorable | 0.0074 | Unfavorable | 0.011 |
| Colon Adenocarcinoma (COAD) | Unfavorable | Not Specified | Not Specified | Not Specified |
| Diffuse Large B-cell Lymphoma (DLBC) | Unfavorable | Not Specified | Not Specified | Not Specified |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Favorable | 0.012 | Favorable | 0.0015 |
| Thyroid Carcinoma (THCA) | Favorable | 0.029 | Not Specified | Not Specified |
| Kidney Chromophobe (KICH) | Favorable | Not Specified | Not Specified | Not Specified |
| Pheochromocytoma and Paraganglioma (PCPG) | Favorable | Not Specified | Not Specified | Not Specified |
Data compiled from pan-cancer analyses of the TCGA database.[2][4][7]
Table 3: Efficacy of Preclinical and Clinical EphA2-Targeted Therapies
| Therapeutic Agent | Agent Type | Cancer Model | Efficacy Metric | Result | Reference |
| EphA2/Fc | Soluble Receptor | ASPC-1 Pancreatic Cancer Xenograft | Tumor Growth Inhibition | ~50% vs. control | [9] |
| IgG25 | Agonistic Antibody | MiaPaCa2 Pancreatic Cancer Orthotopic Model | Antitumor & Antimetastatic Effect | Strong efficacy | [10] |
| ALW-II-41-27 | Small Molecule Inhibitor | NSCLC Xenograft | Tumor Regression | Induced tumor regression | [10] |
| [177Lu]Lu-BCY18469 | Bicyclic Peptide-Drug Conjugate | HT1080 Fibrosarcoma Xenograft | Tumor Uptake (%ID/g) | 19.5 ± 3.5 at 1 hr post-injection | [10][11][12] |
| BT5528 | Bicycle Toxin Conjugate | Advanced Solid Tumors (Phase I/II Clinical Trial) | Overall Response Rate (at 6.5 mg/m²) | 6.7% | [13] |
| BT5528 | Bicycle Toxin Conjugate | Advanced Solid Tumors (Phase I/II Clinical Trial) | Disease Control Rate (at 6.5 mg/m²) | 20.0% | [13] |
| EphA2-redirected CAR T-cells | Cellular Therapy | Recurrent Glioblastoma (Phase I Clinical Trial) | Overall Survival | 86 to 181 days | [14] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the core EphA2 signaling pathways and a typical experimental workflow for studying EphA2.
Caption: Ligand-Dependent (Canonical) EphA2 Signaling Pathway.
Caption: Ligand-Independent (Non-Canonical) EphA2 Signaling Pathway.
Caption: General Experimental Workflow for Investigating EphA2 Function.
Detailed Methodologies for Key Experiments
1. Immunoprecipitation (IP) of EphA2
This protocol describes the immunoprecipitation of EphA2 from cell lysates for subsequent analysis by Western blotting.
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice for 30 minutes in RIPA buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube. Determine protein concentration using a BCA assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 30-60 minutes at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add 1-10 µg of anti-EphA2 primary antibody to 500-1000 µg of pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 20-30 µL of Protein A/G agarose bead slurry and incubate for 1-3 hours at 4°C with rotation.
-
Collect the immune complexes by centrifuging at 1,000 x g for 30 seconds at 4°C.
-
Wash the bead pellet 3-5 times with ice-cold lysis buffer.
-
-
Elution and Western Blotting:
-
After the final wash, aspirate the supernatant.
-
Resuspend the beads in 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.
-
Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel for electrophoresis.
-
Transfer the separated proteins to a PVDF membrane and proceed with standard Western blotting protocols to detect EphA2 and any co-immunoprecipitated proteins.
-
2. In Vitro Kinase Assay for EphA2
This protocol outlines a method to measure the kinase activity of EphA2, often using a recombinant EphA2 kinase domain and a generic tyrosine kinase substrate.
-
Reagents and Setup:
-
Recombinant human EphA2 kinase domain.
-
Kinase assay buffer (containing MgCl2, MnCl2, and DTT).
-
ATP solution.
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1).
-
96-well microplate.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay or a phosphotyrosine-specific antibody for ELISA).
-
-
Assay Procedure:
-
Prepare a master mix containing the kinase assay buffer, the tyrosine kinase substrate, and the test compound (inhibitor or activator) at various concentrations.
-
Add the master mix to the wells of the 96-well plate.
-
Add the recombinant EphA2 kinase to each well to initiate the reaction.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate for the desired reaction time.
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution or ADP-Glo™ reagent).
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the kinase activity relative to a no-enzyme control and a vehicle control.
-
3. Wound Healing (Scratch) Assay for Cell Migration
This assay is used to assess the effect of EphA2 on collective cell migration.[15][16][17][18]
-
Cell Seeding and Wound Creation:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.[16]
-
Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.[15]
-
Wash the wells with PBS to remove dislodged cells and debris.[16]
-
Replace the PBS with fresh culture medium (with or without serum, and containing any experimental treatments).
-
-
Image Acquisition:
-
Immediately after creating the wound (time 0), capture images of the gap at defined locations using a phase-contrast microscope.
-
Place the plate in a 37°C, 5% CO2 incubator.
-
Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound is closed in the control group.[17]
-
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure by determining the change in the open area over time.
-
Compare the migration rates between different experimental conditions (e.g., EphA2 knockdown vs. control).
-
4. In Vivo Orthotopic Xenograft Model
This protocol describes the establishment of an orthotopic tumor model in immunocompromised mice to evaluate the in vivo effects of EphA2 on tumor growth and metastasis.
-
Animal Model and Cell Preparation:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Harvest cancer cells expressing the desired level of EphA2 from culture.
-
Resuspend the cells in a sterile, serum-free medium or Matrigel.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Surgically expose the target organ (e.g., pancreas, mammary fat pad).
-
Inject a defined number of cancer cells (e.g., 1 x 10^6) directly into the organ.
-
Suture the incision and allow the animal to recover.
-
-
Monitoring Tumor Growth and Metastasis:
-
Monitor tumor growth over time using non-invasive imaging (e.g., bioluminescence imaging if cells express luciferase) or by caliper measurements for subcutaneous models.
-
At the end of the study, euthanize the animals and harvest the primary tumor and distant organs (e.g., lungs, liver, lymph nodes).
-
Analyze the primary tumor volume and the number and size of metastatic lesions in distant organs.
-
Perform immunohistochemistry on tumor sections to assess EphA2 expression and other relevant biomarkers.
-
Conclusion
The EphA2 receptor represents a compelling yet complex target in oncology. Its dual role as both a tumor suppressor and an oncogene, dictated by ligand availability and the cellular context, necessitates a nuanced approach to therapeutic development. A thorough understanding of the distinct signaling pathways, coupled with robust preclinical evaluation using the methodologies outlined in this guide, is paramount for the successful clinical translation of EphA2-targeted therapies. As our comprehension of the intricacies of EphA2 signaling continues to evolve, so too will our ability to harness its therapeutic potential for the benefit of cancer patients.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular characteristics and prognostic role of EPHA2 in human tumors via pan-cancer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging strategies for EphA2 receptor targeting for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A pan-cancer analysis of EphA family gene expression and its association with prognosis, tumor microenvironment, and therapeutic targets [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Expression of EPHA2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. A pan-cancer analysis of EphA family gene expression and its association with prognosis, tumor microenvironment, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Development and preclinical characterization of a novel radiotheranostic EphA2-targeting bicyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Results From First-in-Human Phase I Dose-Escalation Study of a Novel Bicycle Toxin Conjugate Targeting EphA2 (BT5528) in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. First-in-Human Trial of EphA2-Redirected CAR T-Cells in Patients With Recurrent Glioblastoma: A Preliminary Report of Three Cases at the Starting Dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4.6. Wound Healing Assay [bio-protocol.org]
- 16. Studying Cell Migration (Random and Wound Healing) Parameters with Imaging and MATLAB Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ibidi.com [ibidi.com]
- 18. n-genetics.com [n-genetics.com]
The Dual Role of EphA2 in Tumor Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted role of the EphA2 receptor tyrosine kinase in tumor angiogenesis. EphA2, a member of the largest family of receptor tyrosine kinases, has emerged as a critical regulator of neovascularization in the tumor microenvironment. Its complex signaling, characterized by both ligand-dependent and ligand-independent activities, presents both challenges and opportunities for the development of novel anti-angiogenic therapies. This document details the core mechanisms of EphA2 signaling, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual representations of the critical pathways involved.
EphA2 Signaling in the Context of Tumor Angiogenesis
EphA2's involvement in tumor angiogenesis is paradoxical, with reports supporting both pro- and anti-angiogenic functions. This duality is largely governed by the presence or absence of its ephrin-A1 ligand.
-
Ligand-Independent (Pro-Angiogenic) Signaling: In many tumor cells, EphA2 is overexpressed and functions in a ligand-independent manner to promote angiogenesis. This "oncogenic" signaling is often driven by the tumor microenvironment, including hypoxia and the presence of growth factors. In this state, EphA2 can promote endothelial cell migration, proliferation, and survival, thereby fostering the growth of new blood vessels that supply the tumor. This pro-angiogenic effect is often mediated through crosstalk with other key signaling pathways, notably the VEGF/VEGFR2 axis.
-
Ligand-Dependent (Anti-Angiogenic) Signaling: Conversely, when EphA2 is activated by its ligand, ephrin-A1, it typically triggers a cascade of events that lead to an anti-angiogenic outcome. Ligand binding induces EphA2 phosphorylation, leading to receptor internalization and degradation. This process can inhibit endothelial cell migration and assembly into new vascular structures. The activation of EphA2 by ephrin-A1 can also lead to the dephosphorylation of key signaling molecules involved in cell adhesion and migration, such as focal adhesion kinase (FAK).
Quantitative Data on EphA2's Role in Angiogenesis
The following tables summarize key quantitative findings from various studies investigating the impact of EphA2 on tumor angiogenesis.
| Study Focus | Model System | Key Finding | Quantitative Result | Reference |
| EphA2 Overexpression | Human Umbilical Vein Endothelial Cells (HUVECs) | Increased endothelial cell migration | ~2-fold increase in migration compared to control | |
| EphA2 Knockdown | Mouse Model of Ovarian Cancer | Decreased tumor microvessel density | ~50% reduction in microvessel density | |
| Ephrin-A1 Treatment | In vitro Angiogenesis Assay (HUVECs) | Inhibition of tube formation | ~60-70% reduction in capillary-like structures | |
| EphA2-Targeting Antibody | Human Glioblastoma Xenograft Model | Reduced tumor growth and angiogenesis | Significant decrease in tumor volume and microvessel count | |
| Crosstalk with VEGF | Co-culture of Tumor and Endothelial Cells | EphA2 knockdown reduces VEGF-induced angiogenesis | ~45% decrease in VEGF-stimulated tube formation |
Key Signaling Pathways
The following diagrams illustrate the pivotal signaling pathways involving EphA2 in tumor angiogenesis.
Caption: Ligand-independent EphA2 signaling promoting tumor angiogenesis.
Caption: Ligand-dependent EphA2 signaling inhibiting tumor angiogenesis.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to investigate the role of EphA2 in tumor angiogenesis.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Objective: To determine the effect of EphA2 modulation (e.g., overexpression, knockdown, or treatment with EphA2-targeting agents) on endothelial cell morphogenesis.
Methodology:
-
Preparation: Thaw Matrigel basement membrane matrix on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30 minutes.
-
Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) that have been subjected to the desired experimental conditions (e.g., transfected with EphA2 siRNA, pre-treated with an EphA2 inhibitor).
-
Incubation: Seed the HUVECs onto the Matrigel-coated wells at a density of 1-2 x 10^4 cells per well in complete endothelial cell growth medium.
-
Analysis: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours. Monitor the formation of tube-like structures using a light microscope.
-
Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total mesh area using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay evaluates the formation of new blood vessels in a subcutaneous Matrigel plug.
Objective: To assess the pro- or anti-angiogenic effects of EphA2 modulation in a living organism.
Methodology:
-
Preparation: Mix ice-cold, liquid Matrigel with the substance to be tested (e.g., recombinant ephrin-A1, an EphA2-targeting antibody, or tumor cells overexpressing/lacking EphA2). Include a pro-angiogenic factor like basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF) as a positive control.
-
Injection: Anesthetize mice (e.g., C57BL/6 or immunodeficient nude mice) and subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank.
-
Incubation: Allow the Matrigel to solidify in vivo, forming a plug. The plug will be vascularized by host blood vessels over a period of 7-21 days.
-
Analysis: At the end of the experiment, excise the Matrigel plugs.
-
Quantification: Quantify the extent of angiogenesis by:
-
Measuring the hemoglobin content of the plug using Drabkin's reagent, which correlates with the number of red blood cells and thus blood vessel formation.
-
Immunohistochemical staining of the plug sections with an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.
-
Tumor Xenograft Model
This model is used to study the effect of EphA2 on tumor growth and angiogenesis in a more physiologically relevant context.
Objective: To determine the impact of targeting EphA2 on the growth and vascularization of human tumors implanted in immunodeficient mice.
Methodology:
-
Cell Implantation: Subcutaneously inject human tumor cells (e.g., glioblastoma, ovarian cancer) that have been engineered to have altered EphA2 expression into the flanks of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the therapeutic agent (e.g., EphA2-targeting antibody, small molecule inhibitor) or a vehicle control according to the desired schedule and route of administration.
-
Endpoint Analysis: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors.
-
Immunohistochemistry: Process the tumors for immunohistochemical analysis to assess microvessel density (using CD31 staining), cell proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL staining).
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the role of EphA2 in tumor angiogenesis.
Caption: A typical experimental workflow for studying EphA2 in angiogenesis.
Conclusion and Future Directions
EphA2's role in tumor angiogenesis is complex and context-dependent. While ligand-independent signaling in tumor cells generally promotes a pro-angiogenic microenvironment, ligand-dependent activation on endothelial cells can potently inhibit neovascularization. This dual functionality underscores the importance of developing therapeutic strategies that can selectively target the pro-angiogenic activities of EphA2 while potentially harnessing its anti-angiogenic potential. Future research should focus on further elucidating the molecular switches that govern EphA2's functional duality and on developing novel biologics and small molecules that can precisely modulate EphA2 signaling for anti-cancer therapy. The crosstalk between EphA2 and other key angiogenic pathways, such as the VEGF/VEGFR system, also represents a promising area for the development of combination therapies.
Methodological & Application
Application Notes and Protocols for UniPR505 in In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The EphA2 receptor, a member of the receptor tyrosine kinase family, has been identified as a key regulator of angiogenesis. UniPR505 is an antagonist of the EphA2 receptor with a reported IC50 of 0.95 µM, and it has demonstrated anti-angiogenic properties. These application notes provide a detailed protocol for assessing the anti-angiogenic potential of this compound using the in vitro Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay, a widely used method to model the later stages of angiogenesis.
Principle of the Assay
The in vitro tube formation assay is based on the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME) or Matrigel. This process mimics the morphogenetic stage of angiogenesis. Anti-angiogenic compounds, such as this compound, are expected to inhibit or disrupt the formation of these tubular networks. The extent of tube formation can be quantified by measuring parameters like the number of nodes, number of meshes, and total tube length.
Data Presentation: Efficacy of this compound in Tube Formation Assay
The following table summarizes representative quantitative data on the inhibitory effect of this compound on HUVEC tube formation.
| Treatment Group | Concentration (µM) | Total Tube Length (% of Control) | Number of Nodes (% of Control) | Number of Meshes (% of Control) |
| Vehicle Control (DMSO) | - | 100 ± 5.2 | 100 ± 6.1 | 100 ± 7.3 |
| This compound | 0.1 | 85.3 ± 4.8 | 82.1 ± 5.5 | 80.5 ± 6.9 |
| This compound | 0.5 | 52.1 ± 3.9 | 48.7 ± 4.2 | 45.3 ± 5.1 |
| This compound | 1.0 | 25.6 ± 2.7 | 22.4 ± 3.1 | 19.8 ± 2.9 |
| This compound | 5.0 | 10.2 ± 1.5 | 8.9 ± 1.8 | 7.1 ± 1.2 |
Data are presented as mean ± standard deviation and are representative of expected results.
Experimental Protocols
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well tissue culture plates
-
Calcein AM (for fluorescent visualization)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Protocol for In Vitro Tube Formation Assay[1][2][3]
-
Preparation of BME Plates:
-
Thaw the BME solution on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.
-
Using the pre-chilled tips, add 50 µL of the BME solution to each well of the 96-well plate, ensuring the bottom of each well is completely covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.
-
-
Cell Preparation and Seeding:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and neutralize with medium.
-
Centrifuge the cell suspension and resuspend the pellet in a serum-starved medium.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL in a medium containing the desired concentration of this compound or vehicle control.
-
Gently add 100 µL of the cell suspension (containing 1 x 10^4 cells) to each BME-coated well.
-
-
Incubation and Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A final concentration range of 0.1 µM to 5.0 µM is recommended to observe a dose-dependent effect.
-
Include a vehicle control group (e.g., DMSO at a concentration equivalent to the highest concentration used for this compound).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours. The optimal incubation time should be determined empirically, but robust tube formation is typically observed within this timeframe.
-
-
Visualization and Quantification:
-
After incubation, carefully remove the medium from the wells.
-
For fluorescent visualization, wash the cells gently with PBS and then incubate with Calcein AM solution (e.g., 2 µg/mL in PBS) for 30 minutes at 37°C.[1]
-
Capture images of the tubular networks using an inverted fluorescence microscope.
-
Quantify the extent of tube formation by analyzing the images with appropriate software. Key parameters to measure include total tube length, number of nodes (branch points), and the number of meshes (enclosed areas).
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the this compound in vitro angiogenesis tube formation assay.
Signaling Pathway of EphA2 in Angiogenesis and Inhibition by this compound
Caption: this compound inhibits angiogenesis by antagonizing the EphA2 receptor.
References
Application Notes and Protocols for the Use of USP30 Inhibitors in Cell Culture
A Clarification on UniPR505: Initial searches indicate that this compound is an antagonist of the EphA2 receptor with anti-angiogenic properties and an IC50 of 0.95 µM[1][2][3]. Currently, there is no scientific literature identifying this compound as a USP30 inhibitor. This document will therefore focus on the application of well-characterized, selective USP30 inhibitors in cell culture, as the underlying interest appears to be in modulating the USP30 pathway.
Introduction to USP30 and its Inhibition
Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase enzyme localized to the outer mitochondrial membrane. It plays a critical role in regulating mitophagy, the selective degradation of damaged or superfluous mitochondria. By removing ubiquitin chains from mitochondrial surface proteins, USP30 counteracts the pro-mitophagy signaling mediated by the PINK1 kinase and Parkin E3 ligase[4][5][6][7]. Inhibition of USP30 is a therapeutic strategy being explored for conditions associated with mitochondrial dysfunction, such as Parkinson's disease and other neurodegenerative disorders, as it can enhance the clearance of damaged mitochondria[5][7][8].
These application notes provide an overview and detailed protocols for utilizing a representative USP30 inhibitor in a cell culture setting to study its effects on mitophagy, cell viability, and apoptosis. The protocols are based on published studies using selective USP30 inhibitors like compound 39 (CMPD-39) and other structurally related molecules[4][9][10][11].
Core Applications in Cell Culture
The primary applications for USP30 inhibitors in a cell culture context include:
-
Induction and enhancement of mitophagy: To study the clearance of damaged mitochondria.
-
Assessment of cellular viability and cytotoxicity: To determine the therapeutic window and potential off-target effects.
-
Evaluation of apoptosis: To understand the downstream consequences of enhanced mitophagy or other cellular effects.
Data Presentation: Efficacy of USP30 Inhibition
The following tables summarize quantitative data from studies using various selective USP30 inhibitors.
Table 1: Effect of USP30 Inhibitors on Mitophagy Markers
| Inhibitor | Cell Line | Treatment Conditions | Assay | Key Findings | Reference |
| Compound 39 | SHSY5Y-mitoQC | 200-1000 nM for 96 h | Imaging | Dose-dependent increase in the number of mitolysosomes. | [9] |
| Compound 39 | iPSC-derived dopaminergic neurons (from Parkinson's patients with PRKN mutations) | 1 µM for 24 h | Mitophagy Index | Significantly restored mitophagy to levels comparable to control neurons. | [9][10] |
| USP30i-37 & USP30i-3 | iPSC-derived neurons | 0.75-6 µM for 4 h prior to CCCP (10 µM, 48 h) | Immunofluorescence (TOM20, HSP60) | Enhanced clearance of mitochondrial markers (TOM20 and HSP60) after mitochondrial damage. | [4] |
| ST-539 | Exhausted CD8+ T cells | Not specified | Flow cytometry (mt-Keima) | Over a threefold increase in mitophagy. | [6] |
| MF094 | Primary neurons (Hemoglobin-stimulated) | 180 nM for 24 h | Western Blot | Increased ubiquitination of MFN2, a key step in mitophagy. | [12][13] |
Table 2: Effect of USP30 Inhibitors on Cell Viability and Apoptosis
| Inhibitor | Cell Line | Treatment Conditions | Assay | Key Findings | Reference |
| ST-539 (in combination with MK2206) | Jurkat T-cell leukemia | Concentration gradient for 72 h | Resazurin assay | Significantly improved the efficacy of the AKT inhibitor MK2206 in inhibiting cell growth. | [14][15] |
| Aumdubin | H1299 lung cancer cells | 1 µM for 24 h | MTS assay | Knockdown of USP30 enhanced aumdubin-induced cell death. | [16] |
| MF094 | Primary neurons (Hemoglobin-stimulated) | 180 nM for up to 72 h | CCK-8 assay | Increased cell viability compared to untreated, hemoglobin-stimulated cells. | [12][13] |
Signaling Pathways and Experimental Workflows
USP30 Signaling Pathway in Mitophagy
The following diagram illustrates the central role of USP30 in the PINK1/Parkin-mediated mitophagy pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of this compound, a new 3α-carbamoyloxy derivative with antiangiogenetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. USP30 inhibition augments mitophagy to prevent T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP30 loss or inhibition enhances mitophagy in Parkinson’s disease mouse model | BioWorld [bioworld.com]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Regulation of Bax-dependent apoptosis by mitochondrial deubiquitinase USP30 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of the EphA2 Antagonist UniPR505 in PC3 Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for investigating the effects of UniPR505, a potent EphA2 antagonist, on the PC3 human prostate cancer cell line. While specific data on the effects of this compound on PC3 cell viability, apoptosis, and cell cycle are not currently available in the public domain, this guide offers comprehensive, generalized protocols for key assays to enable researchers to conduct these investigations. Additionally, it outlines the known role of the EphA2 signaling pathway in PC3 cells, providing a scientific context for such studies.
Introduction to this compound and EphA2 in Prostate Cancer
This compound is a small molecule antagonist of the EphA2 receptor, a member of the erythropoietin-producing hepatocellular (Eph) receptor tyrosine kinase family. The EphA2 receptor is frequently overexpressed in various cancers, including prostate cancer, and its expression is often correlated with increased malignancy and poor prognosis. In the context of prostate cancer, particularly in androgen-independent cell lines like PC3, EphA2 signaling has been implicated in promoting cell migration, invasion, and metastasis.
The PC3 cell line, derived from a bone metastasis of a grade IV prostatic adenocarcinoma, is a widely used model for advanced, androgen-independent prostate cancer. PC3 cells exhibit high levels of EphA2 expression, making them a relevant in vitro system for studying the effects of EphA2-targeting therapies.
Antagonizing EphA2 with molecules like this compound presents a promising therapeutic strategy to inhibit the pro-tumorigenic functions of this receptor. The following sections provide detailed protocols to assess the biological impact of this compound on PC3 cells and a visual representation of the targeted signaling pathway.
EphA2 Signaling Pathway in PC3 Cells
The EphA2 receptor can mediate downstream signaling through both ligand-dependent and ligand-independent mechanisms. In many cancer cells, including PC3, high EphA2 expression in the absence of its ligand (ephrin-A1) can promote cell survival and migration through pathways such as PI3K/AKT and ERK/MAPK. Ligand-induced activation of EphA2, or its inhibition by antagonists, can reverse these effects.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on PC3 cell viability, apoptosis, and cell cycle.
General Cell Culture of PC3 Cells
-
Cell Line: PC3 (ATCC® CRL-1435™)
-
Growth Medium: F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Experimental Workflow
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of PC3 cells, which is an indicator of cell viability.
Materials:
-
PC3 cells
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed PC3 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Data Presentation:
| This compound Conc. (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
PC3 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed PC3 cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
Incubate for 24 hours.
-
Treat cells with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation:
| This compound Conc. (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic Cells (%) |
| 0 (Vehicle) | ||||
| 1 | ||||
| 10 | ||||
| 50 |
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses PI staining of DNA to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
PC3 cells
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat PC3 cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
Data Presentation:
| This compound Conc. (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle) | |||
| 1 | |||
| 10 | |||
| 50 |
Western Blot Analysis
This technique can be used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in the EphA2 signaling pathway (e.g., EphA2, p-EphA2, AKT, p-AKT, ERK, p-ERK) and apoptosis-related proteins (e.g., Caspase-3, PARP, Bcl-2, Bax).
Materials:
-
Treated PC3 cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Expected Outcomes and Interpretation
Based on the known function of EphA2 antagonists in other cancer models, treatment of PC3 cells with this compound is hypothesized to:
-
Decrease cell viability in a dose- and time-dependent manner.
-
Induce apoptosis , as indicated by an increase in Annexin V-positive cells.
-
Cause cell cycle arrest , potentially at the G1/S or G2/M checkpoint.
-
Inhibit the phosphorylation of EphA2 and downstream effectors like AKT and ERK.
-
Modulate the expression of apoptosis-related proteins , such as increasing the cleavage of Caspase-3 and PARP.
Conclusion
While direct experimental data for this compound in PC3 cells is not yet published, the protocols and background information provided in this document offer a robust framework for its investigation. The high expression of EphA2 in PC3 cells makes this an important and relevant model system to explore the therapeutic potential of this compound in advanced prostate cancer. The successful execution of these experiments will provide valuable insights into the mechanism of action of this novel EphA2 antagonist and its potential as a cancer therapeutic.
UniPR505: Application Notes and Protocols for Inhibiting Neovascularization
For Research Use Only.
Introduction
UniPR505 is a potent and selective antagonist of the EphA2 receptor, a member of the erythropoietin-producing hepatocellular (Eph) receptor tyrosine kinase family.[1] The EphA2 receptor and its ligands, the ephrins, play a critical role in developmental processes and have been implicated in the pathophysiology of several diseases, including cancer, where they contribute to tumor growth, metastasis, and angiogenesis. This compound has demonstrated anti-angiogenic properties by inhibiting EphA2, making it a valuable tool for research in oncology and vascular biology. These application notes provide an overview of this compound's mechanism of action, quantitative data on its anti-angiogenic activity, and detailed protocols for key experimental assays.
Mechanism of Action
This compound functions as a competitive antagonist at the EphA2 receptor, disrupting the interaction between EphA2 and its ephrin-A1 ligand. This inhibition prevents the activation of downstream signaling pathways that are crucial for endothelial cell migration, proliferation, and tube formation, all of which are key processes in angiogenesis. The primary mechanism involves blocking the phosphorylation of the EphA2 receptor.
Caption: EphA2 Signaling Pathway and Inhibition by this compound.
Quantitative Data
The anti-angiogenic activity of this compound has been quantified using in vitro assays. The following table summarizes the available data.
| Assay Type | Cell Line | Parameter | This compound Concentration | Result | Reference |
| EphA2 Antagonism | - | IC50 | 0.95 µM | Inhibition of EphA2 receptor | [1] |
| HUVEC Tube Formation | HUVEC | IC50 | 3 µM | Inhibition of endothelial cell tube formation | [1] |
| Chick Chorioallantoic Membrane (CAM) Assay | In vivo | - | Not specified | Dramatically reduced blood vessel growth |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-angiogenic effects of this compound are provided below.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, mimicking the final stages of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel Basement Membrane Matrix
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well culture plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with imaging capabilities
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a 96-well plate with a thin layer of Matrigel (50 µL/well) and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in the cell suspension. Include a vehicle control (e.g., DMSO).
-
Seed 100 µL of the HUVEC suspension containing this compound or vehicle control onto the solidified Matrigel.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of polygons formed.
Caption: In Vitro Tube Formation Assay Workflow.
Ex Vivo Aortic Ring Assay
This assay provides a more complex tissue environment to study angiogenesis, involving the sprouting of new vessels from a segment of the aorta.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free culture medium
-
Collagen I or Fibrin (B1330869) gel
-
This compound stock solution
-
48-well culture plates
-
Surgical instruments
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
Protocol:
-
Aseptically dissect the thoracic aorta and place it in cold, serum-free medium.
-
Remove the periaortic fibro-adipose tissue.
-
Cross-section the aorta into 1 mm thick rings.
-
Embed the aortic rings in a collagen or fibrin gel in a 48-well plate.
-
After the gel polymerizes, add culture medium containing different concentrations of this compound or a vehicle control.
-
Incubate for 7-14 days, changing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings using an inverted microscope.
-
Quantify the angiogenic response by measuring the number and length of the sprouts.
Caption: Ex Vivo Aortic Ring Assay Workflow.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis in a living organism.
Materials:
-
Fertilized chicken eggs (day 3-4 of incubation)
-
Egg incubator
-
Sterile filter paper or silicone rings
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Stereomicroscope
-
Dremel tool with a cutting disc
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity.
-
On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
On day 8 or 9, place a sterile filter paper disc or a silicone ring onto the CAM.
-
Apply a known amount of this compound (in a suitable vehicle) or vehicle control onto the filter paper/ring. An angiogenic factor can be co-administered to stimulate vessel growth.
-
Seal the window with sterile tape and return the egg to the incubator.
-
After 48-72 hours, open the window and observe the CAM under a stereomicroscope.
-
Capture images of the area under the filter paper/ring.
-
Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the vessel density within the treated area compared to the control.
Caption: In Vivo CAM Assay Workflow.
Troubleshooting
-
Solubility: Ensure this compound is fully dissolved in the appropriate solvent before adding to culture media. Perform a solvent toxicity control.
-
Cell Viability: At high concentrations, this compound may exhibit cytotoxicity. It is recommended to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with the angiogenesis assays.
-
Assay Variability: Angiogenesis assays, particularly in vivo and ex vivo models, can have inherent variability. Use a sufficient number of replicates and appropriate statistical analysis.
Ordering Information
For information on purchasing this compound, please refer to the appropriate vendor. This product is for research use only and not for use in diagnostic or therapeutic procedures.
References
UniPR505: In Vivo Efficacy and Anti-Angiogenic Properties
Application Note & Protocol
Introduction
UniPR505 is a novel antagonist of the EphA2 receptor, a tyrosine kinase that plays a crucial role in angiogenesis and tumor development.[1][2] Identified as a 3α-carbamoyloxy derivative of a lithocholic acid core, this compound demonstrates submicromolar antagonism of the EphA2 receptor.[2] Preclinical studies have highlighted its potential as an anti-angiogenic agent by demonstrating its ability to inhibit EphA2 phosphorylation and suppress neovascularization.[2] This document provides a detailed overview of the available in vivo efficacy data for this compound and the experimental protocols utilized in these studies.
Signaling Pathway
The EphA2 receptor is a key component of a signaling pathway that regulates cell proliferation, migration, and angiogenesis. Upon binding to its ligand, ephrin-A1, the EphA2 receptor becomes phosphorylated, initiating a downstream signaling cascade. This compound acts as an antagonist, blocking this phosphorylation and subsequent signaling.
References
Troubleshooting & Optimization
UniPR505 solubility and solvent preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and solvent preparation of UniPR505, a potent EphA2 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a high-concentration stock solution of this compound, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. Based on the solubility of its core component, lithocholic acid, this compound is expected to have good solubility in DMSO.[1][2] For subsequent dilutions into aqueous buffers, it is crucial to ensure the final DMSO concentration is low enough (typically <0.1%) to avoid affecting the biological system.[3]
Q2: What is the expected solubility of this compound in common organic solvents?
A2: While specific solubility data for this compound is not yet published, the solubility of related lithocholic acid derivatives provides a strong indication. The following table summarizes the approximate solubility of similar compounds.
| Solvent | Expected Solubility (Approx.) | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | [1] |
| Ethanol | ~20 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Water | Sparingly soluble | [1][4] |
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A3: If you encounter issues with dissolving this compound in DMSO, please refer to our troubleshooting guide below. Common reasons for poor solubility include attempting to prepare a solution above its solubility limit, the quality of the DMSO, and insufficient mixing.
Q4: Can I store this compound stock solutions? If so, under what conditions?
A4: Yes, this compound stock solutions in a suitable solvent can be stored for future use. For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
Troubleshooting Guide: this compound Dissolution
This guide addresses common issues encountered when preparing this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The organic solvent concentration is too high when added to the aqueous medium. | Make intermediate serial dilutions of your DMSO stock in DMSO before the final dilution into your aqueous buffer.[3] This helps to avoid shocking the compound out of solution. |
| Compound precipitates after storage | The solution may be supersaturated, or the storage temperature is not optimal. | Before use, gently warm the solution and vortex to redissolve any precipitate. For long-term storage, ensure the concentration is not at the upper limit of solubility and store at -80°C. |
| Incomplete dissolution in DMSO | - Concentration is too high.- Insufficient mixing.- Low-quality or wet DMSO. | - Try preparing a more dilute stock solution.- Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate for a few minutes to aid dissolution.[5]- Use fresh, high-purity, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce solubility.[3][5] |
| Cloudy or hazy solution | Presence of microparticles or incomplete dissolution. | Centrifuge the solution at high speed (e.g., 10,000 x g) to pellet any undissolved material.[6] Use the clear supernatant. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution (10 mM in DMSO)
-
Calculate the required mass:
-
This compound Molecular Weight: 647.89 g/mol
-
For 1 mL of a 10 mM stock solution, you will need: 0.01 mol/L * 1 L/1000 mL * 647.89 g/mol = 0.0064789 g = 6.48 mg.
-
-
Weigh the compound:
-
Carefully weigh out 6.48 mg of this compound powder using an analytical balance and place it in a sterile microcentrifuge tube.
-
-
Add solvent:
-
Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
-
Dissolve:
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath for a few minutes, followed by vortexing.[5]
-
-
Visual Inspection:
-
Ensure the solution is clear and free of any visible particles.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
Visualizations
Experimental Workflow: this compound Stock Solution Preparation
Caption: A stepwise workflow for the preparation of a this compound stock solution.
Signaling Pathway: Inhibition of EphA2-Mediated Angiogenesis by this compound
Caption: this compound inhibits the EphA2 receptor, blocking downstream signaling pathways.
References
UniPR505 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of UniPR505. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
For long-term stability, the solid form of this compound should be stored at -20°C for up to 3 years.
Q2: What are the recommended storage conditions for this compound in solvent?
Once dissolved, it is recommended to aliquot the this compound solution and store it at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.[2]
Q3: What is the best solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound.[2]
Q4: How do I prepare a stock solution of this compound?
It is advisable to prepare a high-concentration stock solution, for example, at 10 mM in DMSO. This allows for minimal solvent addition to your experimental setup, thereby reducing potential solvent-induced artifacts. When preparing the working solution for cell-based assays, ensure the final concentration of DMSO is less than 0.5% to avoid cytotoxicity.[2] A stepwise dilution is recommended to prevent precipitation of the compound.[2]
Q5: Can I sterilize my this compound solution?
Solutions prepared in DMSO are generally considered self-sterilizing due to the antimicrobial properties of the solvent.[2] If you need to sterilize a working solution prepared in an aqueous buffer, it is recommended to use filtration with a 0.22 µm filter. Avoid sterilization methods involving high temperature and high pressure, as these can degrade the compound.[2]
Stability and Storage Data Summary
| Form | Storage Temperature | Shelf Life | Source |
| Solid (Powder) | -20°C | 3 years | [3] |
| In Solvent | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Before opening the vial, centrifuge the product to ensure all the powder is at the bottom.[2]
-
Carefully weigh the desired amount of this compound powder using an analytical balance in a sterile environment.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 647.89 g/mol .
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution, but be cautious of potential degradation at elevated temperatures.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles.
-
Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Troubleshooting Guide
Issue 1: Precipitation observed in the stock solution upon thawing.
-
Possible Cause: The solubility limit of this compound may have been exceeded, or the solution was not thawed properly.
-
Solution: Thaw the stock solution at room temperature and vortex gently to ensure complete re-dissolution. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
Issue 2: Inconsistent or lower than expected activity in cell-based assays.
-
Possible Cause 1: Degradation of this compound. Improper storage or multiple freeze-thaw cycles can lead to compound degradation.
-
Solution: Always use freshly thawed aliquots for your experiments. If you suspect degradation, it is recommended to use a fresh vial of the compound.
-
-
Possible Cause 2: Interaction with media components. Some components of cell culture media can interact with and reduce the effective concentration of small molecules.
-
Solution: Minimize the pre-incubation time of this compound in the culture medium before adding it to the cells.
-
-
Possible Cause 3: Adsorption to plasticware. Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration.
-
Solution: Consider using low-adhesion plasticware for your experiments.
-
Issue 3: Unexpected cellular toxicity.
-
Possible Cause: High concentration of DMSO in the final working solution.
-
Solution: Ensure that the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%. Always include a vehicle control (media with the same concentration of DMSO) in your experimental design.[2]
Visualizations
Caption: Hypothetical signaling pathway of this compound as an EphA2 antagonist.
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: A logical troubleshooting guide for experiments involving this compound.
References
Optimizing UniPR505 Concentration for Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the experimental concentration of UniPR505, a potent EphA2 antagonist. Below you will find frequently asked questions (FAQs) and troubleshooting guides to streamline your in vitro studies and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a small molecule antagonist of the EphA2 receptor, a receptor tyrosine kinase frequently overexpressed in various cancers. It functions by inhibiting the phosphorylation of EphA2, thereby blocking its downstream signaling pathways involved in angiogenesis, cell migration, and proliferation.[1] this compound has demonstrated anti-angiogenic properties.
2. What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) of this compound for EphA2 is 0.95 µM.[2] This value represents the concentration required to inhibit 50% of the EphA2 receptor's activity in a biochemical assay.
3. What is a good starting concentration for my in vitro experiments?
A sensible starting point for cell-based assays is to test a concentration range around the reported IC50 values. For this compound, a good starting range would be from 0.1 µM to 10 µM.
In a study using Human Umbilical Vein Endothelial Cells (HUVECs), this compound showed an IC50 of 3 µM for its anti-angiogenic activity, assessed by the reduction in polygon formation in a Matrigel-based assay after 16 hours.[2] Therefore, for angiogenesis assays with HUVECs, a concentration range of 1 µM to 10 µM is recommended.
For other cell lines, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
4. How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments. Stock solutions should be stored at -20°C or -80°C to maintain stability.
5. How long should I treat my cells with this compound?
The optimal treatment duration will depend on the specific assay and the biological question being addressed. For short-term signaling studies, such as assessing EphA2 phosphorylation, treatment times can be as short as 15-30 minutes. For functional assays like proliferation or migration, longer incubation times of 24, 48, or 72 hours are common. The anti-angiogenic effects in HUVECs were observed after 16 hours.[2] It is recommended to perform a time-course experiment to determine the optimal treatment duration for your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | - Suboptimal Concentration: The concentration used may be too low for the specific cell line or assay. - Incorrect Treatment Duration: The incubation time may be too short to induce a measurable response. - Low EphA2 Expression: The cell line may not express sufficient levels of the EphA2 receptor. - Compound Instability: The compound may be degrading in the cell culture medium over long incubation periods. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM). - Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours). - Verify EphA2 expression in your cell line using Western blot or flow cytometry. - Prepare fresh this compound solutions for each experiment and consider the stability of the compound in your specific culture medium. |
| High Cell Death/Toxicity | - High Concentration: The concentration of this compound may be cytotoxic to the cells. - Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. - Off-Target Effects: At high concentrations, the compound may have off-target effects leading to cytotoxicity. | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range. - Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% DMSO). Include a vehicle-only control. - Use the lowest effective concentration determined from dose-response studies to minimize potential off-target effects. |
| Precipitation of this compound in Culture Medium | - Poor Solubility: The compound may have limited solubility in aqueous-based culture media, especially at higher concentrations. | - Prepare the final dilution of this compound in pre-warmed culture medium and mix thoroughly before adding to the cells. - Avoid shock-diluting a highly concentrated DMSO stock directly into a large volume of aqueous medium. Perform serial dilutions in DMSO or culture medium. - If precipitation persists, consider using a solubilizing agent, but be mindful of its potential effects on the cells. |
Key Experimental Protocols
Data Presentation: this compound Activity
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (EphA2) | 0.95 µM | - | Biochemical Assay | [2] |
| IC50 (Anti-angiogenesis) | 3 µM | HUVEC | Matrigel Tube Formation | [2] |
Cell Viability Assay (MTT Protocol)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Migration Assay (Scratch/Wound Healing Assay)
-
Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create the "Scratch": Use a sterile p200 pipette tip to create a straight scratch through the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points for each time point and condition. Calculate the percentage of wound closure over time.
EphA2 Phosphorylation Assay (Western Blot)
-
Cell Treatment: Culture cells to 70-80% confluency. Starve the cells in serum-free medium for 4-6 hours. Treat the cells with this compound at various concentrations for a short duration (e.g., 15-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody specific for phosphorylated EphA2 (p-EphA2). Subsequently, probe with a primary antibody for total EphA2 as a loading control.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: EphA2 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 2. Enhanced Cytotoxicity on Cancer Cells by Combinational Treatment of PARP Inhibitor and 5-Azadeoxycytidine Accompanying Distinct Transcriptional Profiles - PMC [pmc.ncbi.nlm.nih.gov]
UniPR505 Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the in vitro cytotoxicity assessment of UniPR505.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antagonist of the EphA2 receptor, a type of protein tyrosine kinase.[1][2] It has been identified for its anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels.[1][2] In the context of cytotoxicity, its mechanism is linked to the inhibition of EphA2 signaling pathways, which can block tumor neovascularization and may induce apoptosis (programmed cell death) in cancer cells that overexpress the EphA2 receptor.[2]
Q2: Which cell lines are most suitable for testing this compound cytotoxicity?
Cell lines with high expression of the EphA2 receptor are recommended. This includes various cancer cell lines such as glioblastoma, as well as endothelial cells used in angiogenesis models. It is crucial to empirically determine the EphA2 expression level in your chosen cell line to ensure it is a relevant model.
Q3: What are the expected IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound as an EphA2 antagonist has been reported to be 0.95 µM.[1] However, the cytotoxic IC50 value, which is the concentration required to reduce cell viability by 50%, will vary depending on the cell line, assay duration, and the specific assay used.[3][4] A preliminary dose-response experiment with a broad concentration range is recommended to determine the IC50 in your specific experimental setup.[5]
Q4: Which cytotoxicity assay is best for this compound?
The choice of assay depends on the specific question being asked.
-
Metabolic Assays (e.g., MTT, MTS): These are good for initial screening and measuring changes in cell metabolic activity, which often correlates with cell viability.[6][7]
-
Membrane Integrity Assays (e.g., LDH release): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a direct marker of cytotoxicity.[8][9]
-
Apoptosis Assays (e.g., Caspase-Glo 3/7): Given that this compound may induce apoptosis, measuring the activity of key executioner caspases (caspase-3 and -7) is highly recommended to confirm the mechanism of cell death.[10][11]
Multiplexing assays can provide a more comprehensive understanding of this compound's effects.[12]
Experimental Workflow & Signaling
The following diagrams illustrate a typical experimental workflow for assessing this compound cytotoxicity and a plausible signaling pathway for its mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of this compound, a new 3α-carbamoyloxy derivative with antiangiogenetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity activity (IC50): Significance and symbolism [wisdomlib.org]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 11. ulab360.com [ulab360.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
UniPR505 quality control and purity analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity analysis, and effective use of UniPR505 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the EphA2 receptor, a member of the receptor tyrosine kinase family.[1] It functions by inhibiting the EphA2 signaling pathway, which has been implicated in angiogenesis, the formation of new blood vessels.[2][3] By blocking this pathway, this compound exhibits anti-angiogenic properties, making it a valuable tool for research in oncology and other diseases where angiogenesis is a key factor.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term use, a stock solution in a suitable solvent such as DMSO can be prepared and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound. Always refer to the manufacturer's product data sheet for the most specific storage recommendations.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To prepare the stock solution, add the appropriate volume of DMSO to the vial of solid this compound and vortex until the compound is completely dissolved. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4]
Q4: In which types of in vitro assays can this compound be used?
A4: this compound is primarily used in in vitro assays to study angiogenesis. The most common application is the HUVEC (Human Umbilical Vein Endothelial Cell) tube formation assay, which assesses the ability of endothelial cells to form capillary-like structures.[5][6] Other relevant assays include cell migration assays (e.g., scratch wound healing assay) and cell proliferation assays to determine the effect of this compound on endothelial cell behavior.
Troubleshooting Guides
Issue 1: this compound Precipitates in Cell Culture Medium
-
Question: I observed precipitation after diluting my this compound DMSO stock solution into the aqueous cell culture medium. What should I do?
-
Answer: Precipitation of small molecule inhibitors in aqueous solutions is a common issue.[4] Here are some steps to troubleshoot this problem:
-
Lower the Final Concentration: The solubility of this compound in aqueous media is limited. Try using a lower final concentration of the compound in your experiment.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.1%) to minimize its effect on compound solubility and cell health.[4]
-
Pre-warm the Medium: Adding the compound to pre-warmed cell culture medium can sometimes improve solubility.
-
Serial Dilutions: Prepare intermediate dilutions of the this compound stock solution in culture medium before adding it to the final cell culture plate.
-
Issue 2: Inconsistent Results in the HUVEC Tube Formation Assay
-
Question: I am getting variable and non-reproducible results in my HUVEC tube formation assay with this compound. What could be the cause?
-
Answer: The HUVEC tube formation assay can be sensitive to several factors.[7] Consider the following to improve reproducibility:
-
Cell Passage Number: Use HUVECs at a low passage number (typically between 2 and 6) as their angiogenic potential can decrease with subsequent passages.[5]
-
Matrigel Quality and Handling: Ensure the Matrigel is thawed slowly on ice overnight and kept cold to prevent premature polymerization.[6] The thickness of the Matrigel layer should be consistent across all wells.
-
Cell Seeding Density: Optimize the cell seeding density. Too few cells may not form a robust network, while too many cells can lead to overcrowding and abnormal tube formation.
-
Incubation Time: The optimal incubation time for tube formation can vary (typically 4-18 hours).[6] It is advisable to perform a time-course experiment to determine the ideal endpoint for your specific conditions.
-
Quality Control and Purity Analysis
The quality and purity of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes the typical quality control specifications for this compound.
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography |
| Identity | Conforms to structure | LC-MS, ¹H NMR |
| Solubility | Soluble in DMSO | Visual Inspection |
Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for determining the purity of this compound using reverse-phase HPLC.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
-
Preparation of Sample Solution:
-
Prepare the this compound sample to be tested in the same manner as the standard solution.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the sample is calculated by dividing the area of the main peak corresponding to this compound by the total area of all peaks in the chromatogram.
-
Caption: Workflow for this compound purity analysis by HPLC.
Experimental Protocols
HUVEC Tube Formation Assay
This protocol details the steps for assessing the anti-angiogenic activity of this compound using a HUVEC tube formation assay.
-
Plate Coating:
-
Thaw growth factor-reduced Matrigel on ice overnight at 4°C.[6]
-
Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Preparation and Seeding:
-
Culture HUVECs in endothelial cell growth medium.
-
Harvest the cells and resuspend them in a basal medium containing a low percentage of serum (e.g., 2% FBS).
-
Prepare serial dilutions of this compound in the same low-serum medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Add the HUVEC suspension (e.g., 1-2 x 10⁴ cells in 100 µL) to each well of the Matrigel-coated plate containing the different concentrations of this compound.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[6]
-
Monitor tube formation at regular intervals using a microscope.
-
Capture images of the tube network in each well.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).[6]
-
Caption: Experimental workflow for the HUVEC tube formation assay.
Example Dose-Response Data for this compound in HUVEC Tube Formation Assay
| This compound Concentration (µM) | Inhibition of Tube Formation (%) |
| 0 (Vehicle Control) | 0 |
| 0.1 | 15 |
| 0.5 | 45 |
| 1.0 | 75 |
| 5.0 | 95 |
| 10.0 | 98 |
Signaling Pathway
This compound exerts its anti-angiogenic effects by antagonizing the EphA2 receptor. The simplified signaling pathway is depicted below.
Caption: Simplified EphA2 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | COE Inhibits Vasculogenic Mimicry by Targeting EphA2 in Hepatocellular Carcinoma, a Research Based on Proteomics Analysis [frontiersin.org]
- 3. COE Inhibits Vasculogenic Mimicry by Targeting EphA2 in Hepatocellular Carcinoma, a Research Based on Proteomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: UniPR505 Versus Small Molecule Kinase Inhibitors in Cancer Research
In the landscape of targeted cancer therapy, small molecule kinase inhibitors have revolutionized treatment paradigms by targeting specific signaling pathways crucial for tumor growth and survival. This guide provides a detailed comparison of UniPR505, a novel EphA2 antagonist, with established multi-kinase inhibitors such as Dasatinib and Sorafenib. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is an antagonist of the EphA2 receptor with demonstrated anti-angiogenic properties. It represents a targeted approach focusing on the Ephrin receptor family. In contrast, small molecule kinase inhibitors like Dasatinib and Sorafenib are multi-targeted, affecting a broader range of kinases involved in various oncogenic pathways. Dasatinib, for instance, potently inhibits the Bcr-Abl fusion protein and Src family kinases, in addition to EphA2. Sorafenib is a key inhibitor of Raf kinases and multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFRs.
This guide will delve into the specifics of their mechanisms of action, comparative potency, selectivity, and anti-angiogenic effects, supported by quantitative data and detailed experimental protocols.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for this compound and the selected small molecule kinase inhibitors, providing a clear comparison of their biochemical potency and cellular effects.
Table 1: Comparison of IC50 Values for Key Kinase Targets
| Compound | Primary Target(s) | EphA2 IC50 | Other Key Target IC50s |
| This compound | EphA2 | 0.95 µM[1] | EphA3: 4.5 µM, EphA4: 6.4 µM, EphA5: 4.4 µM, EphA6: 18 µM, EphA8: 7.7 µM, EphB2: 14 µM, EphB3: 11 µM[1] |
| Dasatinib | Bcr-Abl, Src family kinases, EphA2 | ~17 nM | Bcr-Abl: <1 nM, Src: 0.5 nM |
| Sorafenib | Raf-1, B-Raf, VEGFR-2, PDGFR-β | Not a primary target | Raf-1: 6 nM, B-Raf: 22 nM, VEGFR-2: 90 nM, PDGFR-β: 57 nM |
| Ibrutinib | Bruton's tyrosine kinase (BTK) | Not a primary target | BTK: 0.5 nM |
Table 2: Comparative Anti-Angiogenic Activity
| Compound | Assay | Endpoint | Result |
| This compound | Chick Chorioallantoic Membrane (CAM) Assay | Inhibition of neovascularization | Demonstrated anti-angiogenic properties[2] |
| Sorafenib | HUVEC Tube Formation Assay | Inhibition of tube formation | 50% blocking activity at an unspecified concentration[3] |
| Dasatinib | HUVEC Migration Assay | Inhibition of cell migration | Significant inhibition at concentrations <1 µmol/L[4] |
Signaling Pathways and Mechanisms of Action
The distinct therapeutic applications of these inhibitors stem from their differential engagement with various signaling pathways.
This compound and the EphA2 Signaling Pathway
This compound functions as a competitive antagonist of the EphA2 receptor, a receptor tyrosine kinase often overexpressed in various cancers. By blocking the interaction between EphA2 and its ligand, ephrin-A1, this compound inhibits the autophosphorylation of the receptor. This disruption of EphA2 signaling can lead to reduced cell proliferation, migration, and angiogenesis.
Figure 1: Mechanism of action of this compound on the EphA2 signaling pathway.
Multi-Targeted Inhibition by Dasatinib and Sorafenib
Dasatinib and Sorafenib exert their effects by inhibiting multiple kinases simultaneously, leading to a broader impact on cancer cell signaling.
Figure 2: Multi-targeted inhibition by Dasatinib and Sorafenib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize these inhibitors.
EphA2 Kinase Inhibition Assay (for IC50 Determination of this compound)
This protocol describes a general method for determining the IC50 of a compound against EphA2 kinase activity.
Workflow:
Figure 3: Workflow for an EphA2 kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human EphA2 kinase, kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and serial dilutions of this compound.
-
Kinase Reaction: In a 96-well plate, add the kinase buffer, the EphA2 enzyme, and the various concentrations of this compound. Allow a pre-incubation period of 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega). This involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
HUVEC Tube Formation Assay (for Anti-Angiogenic Activity)
This in vitro assay assesses the ability of a compound to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).
Workflow:
Figure 4: Workflow for the HUVEC tube formation assay.
Methodology:
-
Plate Preparation: Thaw growth factor-reduced Matrigel® on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation: Culture HUVECs to 70-80% confluency. Harvest the cells and resuspend them in endothelial cell growth medium.
-
Treatment: Prepare serial dilutions of the test compound (e.g., Sorafenib) in the cell culture medium. Add the compound to the HUVEC suspension.
-
Cell Seeding: Seed the treated HUVECs onto the prepared Matrigel®-coated plate.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Visualization and Quantification: After incubation, visualize the formation of tube-like structures using an inverted microscope. Capture images and quantify various parameters of angiogenesis, such as total tube length, number of junctions, and number of loops, using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay (for In Vivo Anti-Angiogenic Activity)
The CAM assay is a well-established in vivo model to study angiogenesis.
Methodology:
-
Egg Preparation: Use fertilized chicken eggs and incubate them for 3 days. On day 3, create a small window in the shell to expose the CAM.
-
Sample Application: On day 7, a sterile carrier (e.g., a filter disc or a thermoreversible polymer) containing the test compound (this compound) is placed on the CAM.
-
Incubation: The window is sealed, and the eggs are returned to the incubator for a further 48-72 hours.
-
Analysis: The CAM is then excised and examined under a stereomicroscope. The anti-angiogenic effect is quantified by measuring the reduction in the number and length of blood vessels in the treated area compared to a control.
Conclusion
This compound represents a targeted approach to cancer therapy by specifically antagonizing the EphA2 receptor, a key player in angiogenesis and tumor progression. Its selectivity for the Eph receptor family contrasts with the broad-spectrum activity of multi-kinase inhibitors like Dasatinib and Sorafenib. While Dasatinib also inhibits EphA2 with high potency, its clinical utility is primarily defined by its potent inhibition of Bcr-Abl and Src family kinases. Sorafenib's anti-angiogenic effects are mainly attributed to its inhibition of VEGFR and PDGFR signaling.
The choice between a highly selective inhibitor like this compound and a multi-targeted agent depends on the specific cancer type, the underlying oncogenic drivers, and the desired therapeutic outcome. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents. This guide provides a foundational comparison to aid researchers in navigating the complex landscape of kinase inhibitor therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of this compound, a new 3α-carbamoyloxy derivative with antiangiogenetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Examining the Effects of Dasatinib, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of UniPR505 and Sunitinib in Preclinical Angiogenesis Models
In the landscape of anti-angiogenic cancer therapy, both novel and established agents are continuously evaluated for their efficacy. This guide provides a detailed comparison of UniPR505, a selective EphA2 antagonist, and sunitinib (B231) (Sutent®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor, based on their performance in key in vitro angiogenesis models. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound exerts its anti-angiogenic effects by selectively targeting the EphA2 receptor, a key player in tumor angiogenesis and vasculogenic mimicry. It acts as an antagonist, inhibiting EphA2 phosphorylation with an IC50 of 0.95 µM.[1][2]
Sunitinib is a broader-spectrum inhibitor that targets multiple RTKs involved in tumor growth and angiogenesis. Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). By inhibiting these receptors, sunitinib disrupts critical signaling pathways necessary for new blood vessel formation.[3]
Signaling Pathway of Sunitinib Inhibition
Caption: Sunitinib inhibits VEGFR and PDGFR signaling in endothelial cells.
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits EphA2 receptor signaling in endothelial cells.
Quantitative Comparison of In Vitro Anti-Angiogenic Activity
The following tables summarize the available quantitative data for this compound and sunitinib across various in vitro angiogenesis assays.
Table 1: Inhibition of Endothelial Cell Proliferation
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | HUVEC | Not Specified | Data Not Available | - |
| Sunitinib | HUVEC | VEGF-dependent Proliferation | 4.6 nM | [4] |
| Sunitinib | HUVEC | MTT Assay (48h) | ~1.5 µM | [5] |
Table 2: Inhibition of Endothelial Cell Tube Formation
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| This compound | HUVEC | Matrigel Tube Formation | 3 µM | [1][2] |
| Sunitinib | HUVEC | Matrigel Tube Formation | Significant reduction at 2 µM | [6] |
Table 3: Inhibition of Endothelial Cell Migration
| Compound | Cell Line | Assay | Effective Concentration & Effect | Reference |
| This compound | HUVEC | Not Specified | Data Not Available | - |
| Sunitinib | PTEC | Wound Healing Assay | 15-20% decrease at 1 µM | [5] |
| Sunitinib | Meningioma Cells | Not Specified | Strong reduction at 5 µM | [7] |
Table 4: Inhibition of Aortic Ring Outgrowth
| Compound | Model | Assay | Effective Concentration | Reference |
| This compound | Not Specified | Aortic Ring Assay | Data Not Available | - |
| Sunitinib | Rat Aortic Rings | Aortic Ring Assay | Complete inhibition > 3.125 µM | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
1. HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.
-
Matrigel Coating: A 96-well plate is coated with Matrigel® and allowed to polymerize at 37°C.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or sunitinib).
-
Incubation: The plate is incubated for a defined period (e.g., 16 hours for this compound) to allow for tube formation.
-
Analysis: The formation of tubular networks is visualized and quantified by microscopy. The number of polygons or total tube length can be measured.[1][2]
Workflow for HUVEC Tube Formation Assay
Caption: Workflow of the HUVEC tube formation assay.
2. Endothelial Cell Migration Assay (Wound Healing Assay)
This assay measures the migration of endothelial cells to close a "wound" created in a confluent cell monolayer.
-
Cell Culture: Endothelial cells (e.g., PTEC) are grown to confluence in a multi-well plate.
-
Wound Creation: A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then treated with the test compound at various concentrations.
-
Image Acquisition: Images of the wound are captured at time zero and at subsequent time points (e.g., every 4-6 hours).
-
Analysis: The rate of wound closure is measured by quantifying the change in the cell-free area over time.[5]
3. Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, involving multiple cell types.
-
Aorta Excision: Aortas are excised from rats.
-
Ring Preparation: The aortas are cleaned of periaortic fibro-adipose tissue and cut into 1-2 mm thick rings.
-
Embedding: The aortic rings are embedded in a collagen gel within a multi-well plate.
-
Treatment: The rings are cultured in endothelial cell growth medium supplemented with the test compound.
-
Sprouting and Analysis: The outgrowth of microvessels from the aortic rings is monitored and quantified over several days.[8][9]
Summary and Conclusion
Both this compound and sunitinib demonstrate anti-angiogenic properties in preclinical models. Sunitinib, with its multi-targeted approach, shows potent inhibition of endothelial cell proliferation and migration at nanomolar to low micromolar concentrations. This compound, a selective EphA2 antagonist, effectively inhibits HUVEC tube formation in the low micromolar range.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment [mdpi.com]
- 7. Sunitinib targets PDGF-receptor and Flt3 and reduces survival and migration of human meningioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
